1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)-
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Overview
Description
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)- is a complex organic compound with the molecular formula C20H27NO3 and a molecular weight of 329.4. This compound is characterized by its spirocyclic structure, which includes an oxa-azaspirodecane core, a methylene group, and a phenyl group. The compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-7-azaspiro[45]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)- typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using automated systems and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-oxo-, 1,1-dimethylethyl ester
- ®-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde
- (S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde
Uniqueness
Compared to these similar compounds, 1-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methylene-6-phenyl-, 1,1-dimethylethyl ester, (5R,6S)- stands out due to its unique combination of functional groups and stereochemistry.
Properties
Molecular Formula |
C20H27NO3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
tert-butyl (5R)-3-methylidene-10-phenyl-1-oxa-9-azaspiro[4.5]decane-9-carboxylate |
InChI |
InChI=1S/C20H27NO3/c1-15-13-20(23-14-15)11-8-12-21(18(22)24-19(2,3)4)17(20)16-9-6-5-7-10-16/h5-7,9-10,17H,1,8,11-14H2,2-4H3/t17?,20-/m1/s1 |
InChI Key |
LUFXFYGQGMZUJD-UUSAFJCLSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@]2(C1C3=CC=CC=C3)CC(=C)CO2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1C3=CC=CC=C3)CC(=C)CO2 |
Origin of Product |
United States |
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